trideuterio(113C)methyl 4-methylbenzenesulfonate
Overview
Description
Methyl-13C,d3 p-toluenesulfonate, with a molecular formula of CH3C6H4SO313CD3, is a labeled compound where the methyl group is substituted with carbon-13 and deuterium isotopes. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl-13C,d3 p-toluenesulfonate is synthesized through a series of chemical reactions involving isotopically labeled reagents. The preparation typically involves the reaction of p-toluenesulfonyl chloride with isotopically labeled methanol (13C and d3). The reaction is carried out under controlled conditions to ensure high isotopic purity and yield .
Industrial Production Methods
Industrial production of Methyl-13C,d3 p-toluenesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopically labeled reagents and ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl-13C,d3 p-toluenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with Methyl-13C,d3 p-toluenesulfonate include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to preserve the isotopic labeling .
Major Products
The major products formed from reactions involving Methyl-13C,d3 p-toluenesulfonate depend on the type of nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would yield a sulfonate ester .
Scientific Research Applications
Methyl-13C,d3 p-toluenesulfonate is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies and to investigate the kinetics of chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation of labeled carbon and deuterium into biological molecules.
Medicine: Utilized in the development of diagnostic tools and in the study of drug metabolism.
Industry: Applied in the synthesis of labeled compounds for use in various industrial processes
Mechanism of Action
The mechanism of action of Methyl-13C,d3 p-toluenesulfonate involves its participation in chemical reactions as a labeled reagent. The isotopic labels (13C and d3) allow researchers to track the compound and its derivatives through various pathways and reactions. This provides valuable insights into reaction mechanisms, metabolic pathways, and the behavior of labeled compounds in different environments .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl-13C,d3 p-toluenesulfonate include:
- Methyl p-toluenesulfonate
- Ethyl p-toluenesulfonate
- Isopropyl p-toluenesulfonate
- 2,2,2-Trifluoroethyl p-toluenesulfonate
Uniqueness
Methyl-13C,d3 p-toluenesulfonate is unique due to its isotopic labeling with both carbon-13 and deuterium. This dual labeling provides enhanced capabilities for tracing and studying chemical and biological processes compared to its non-labeled or singly labeled counterparts .
Properties
IUPAC Name |
trideuterio(113C)methyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-7-3-5-8(6-4-7)12(9,10)11-2/h3-6H,1-2H3/i2+1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQUOGPMUUJORT-JVXUGDAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])OS(=O)(=O)C1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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